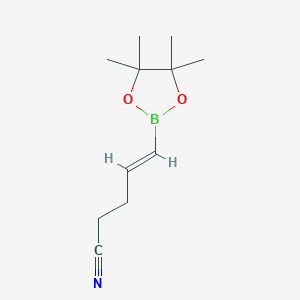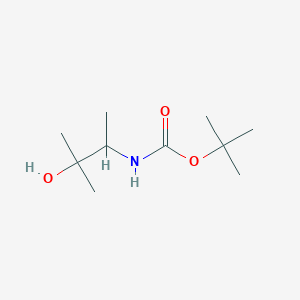![molecular formula C9H15N B13551564 2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine: is a bicyclic amine compound with a unique structure that includes a norbornene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene is functionalized to introduce an amine group. This can be achieved through various methods, such as hydroboration-oxidation followed by amination.
Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques if needed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions can vary, but typically involve nucleophiles and appropriate solvents.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: Used in studies to understand the behavior of bicyclic amines in biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethan-1-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical effects, depending on the specific application. The pathways involved can include binding to receptors or enzymes, leading to changes in biological activity.
Comparaison Avec Des Composés Similaires
- rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanol
- rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- rac-2-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-yl]ethanamine
Comparison:
- Structural Differences: While these compounds share a similar bicyclic structure, they differ in the functional groups attached to the norbornene ring.
- Chemical Properties: The presence of different functional groups (e.g., hydroxyl, methyl) can lead to variations in chemical reactivity and physical properties.
- Applications: Each compound may have unique applications based on its specific structure and reactivity.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-[(1S,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanamine |
InChI |
InChI=1S/C9H15N/c10-4-3-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6,10H2/t7-,8-,9+/m0/s1 |
Clé InChI |
IGRYFUUCWNBVDN-XHNCKOQMSA-N |
SMILES isomérique |
C1[C@H]2C[C@H]([C@H]1C=C2)CCN |
SMILES canonique |
C1C2CC(C1C=C2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


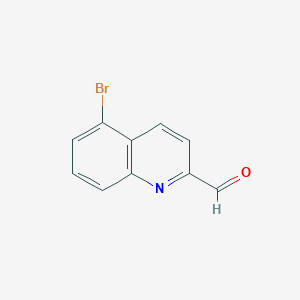
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)
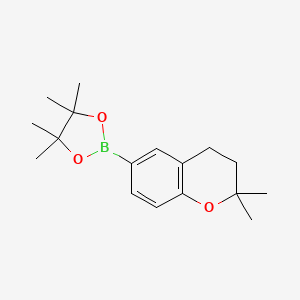

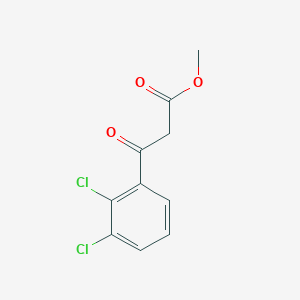
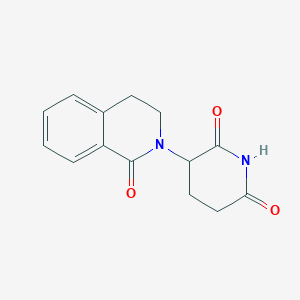
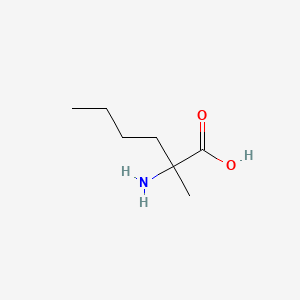
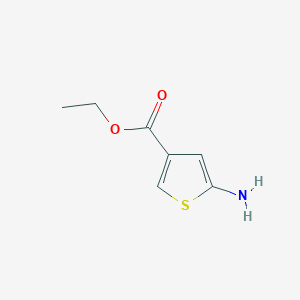
![1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13551521.png)
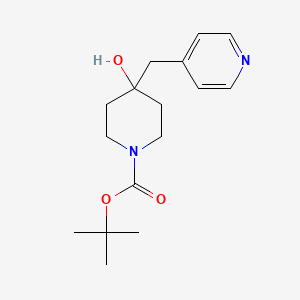
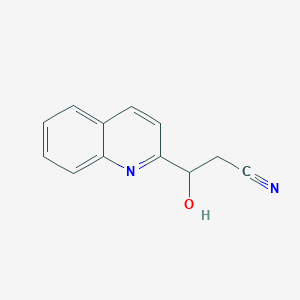
![2-Chloro-3-[(piperidin-4-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B13551534.png)
